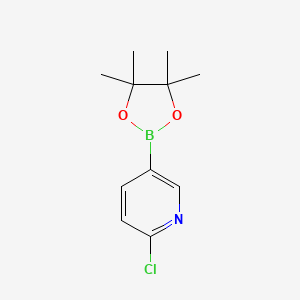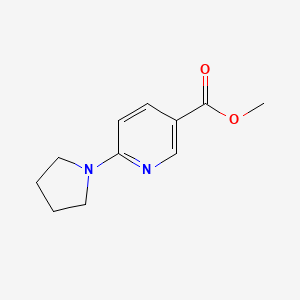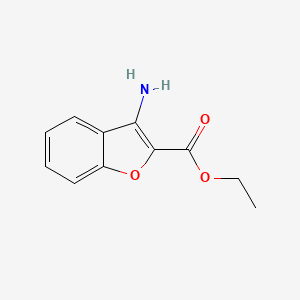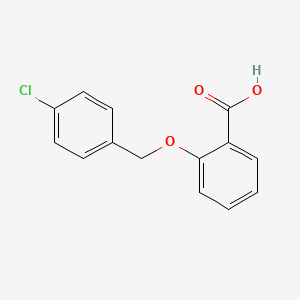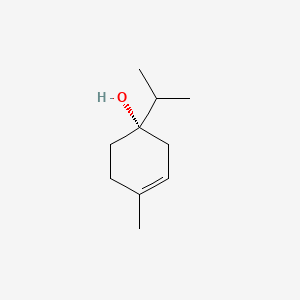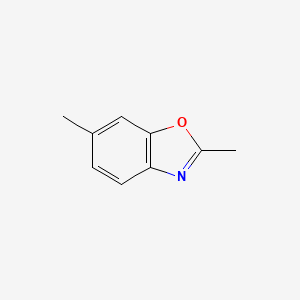
2,4,6-Collidinium p-Toluenesulfonate
Vue d'ensemble
Description
2,4,6-Collidinium p-Toluenesulfonate, also known as CPTS, is a salt formed by the reaction of p-toluenesulfonic acid and collidine (2,4,6-trimethylpyridine) . It is used as a mild glycosylation catalyst in chemistry .
Molecular Structure Analysis
The molecular formula of 2,4,6-Collidinium p-Toluenesulfonate is C15H19NO3S . Its average mass is 293.381 Da and its monoisotopic mass is 293.108551 Da .Applications De Recherche Scientifique
Photophysical Properties and Potential Applications in Sensing A study explored the photophysical properties of Pt(II) complexes with various ligands, revealing their acid sensitivity and potential as chromogenic and luminescent sensors for acids. This research highlights the utility of certain compounds in detecting environmental changes and could guide the development of novel sensors for monitoring pH variations in different settings (Hui Zhang, Bingguang Zhang, Yunjing Li, Wenfang Sun, 2009).
Enhancement of Electronic Properties via Sulfur-doping Sulfur-doped graphene quantum dots (S-GQDs) synthesized through electrolysis in sodium p-toluenesulfonate aqueous solution demonstrated significant improvements in electronic properties and surface chemical reactivities. This study underscores the potential of S-GQDs in the selective detection of Fe(3+), showcasing the impact of chemical modifications on the functionality of nanomaterials for environmental and clinical applications (Shuhua Li, Yunchao Li, Jun Cao, Jia Zhu, L. Fan, Xiaohong Li, 2014).
Synthesis of Aza-heterocycles The combination of p-Toluenesulfonyl chloride (TsCl)/NaOH has been utilized for the efficient synthesis of various 2-amino-substituted 1-aza heterocycles. This method represents a convenient approach to generating compounds that could serve as intermediates in pharmaceutical synthesis, highlighting the chemical versatility of toluenesulfonate derivatives in heterocycle construction (U. Heinelt, Daniel Schultheis, Siegfried Jäger, M. Lindenmaier, A. Pollex, Henning S. g. Beckmann, 2004).
Nonlinear Optical Applications Research on 2-Aminopyridinium p-Toluenesulfonate (2APPTS) focused on its potential for third-order nonlinear optical applications. The study detailed the synthesis, growth, and characterization of 2APPTS crystals, highlighting their promising properties for future technological advancements in optical computing and telecommunications (I. P. Bincy, R. Gopalakrishnan, 2014).
Catalysis in Organic Synthesis Iron(III) p-toluenesulfonate catalyzed the synthesis of homoallyl ethers from acetals and aldehydes, showcasing an efficient and mild approach to the formation of valuable compounds in organic chemistry. This catalytic method emphasizes the role of metal salts derived from toluenesulfonate in facilitating organic transformations (Matthew J. Spafford, Erin D. Anderson, Joshua R. Lacey, A. Palma, R. Mohan, 2007).
Safety And Hazards
The safety data sheet for 2,4,6-Collidinium p-Toluenesulfonate indicates that it is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment/face protection .
Propriétés
IUPAC Name |
4-methylbenzenesulfonate;2,4,6-trimethylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C7H8O3S/c1-6-4-7(2)9-8(3)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWNPGPVMYVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[NH+]C(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058702 | |
| Record name | 2,4,6-Trimethylpyridinium p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Collidinium p-Toluenesulfonate | |
CAS RN |
59229-09-3 | |
| Record name | Pyridine, 2,4,6-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylpyridinium p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





